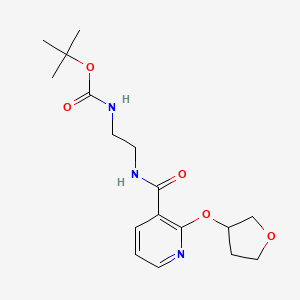

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZQYTVWFJEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halide under basic conditions to form the tetrahydrofuran-3-yl ether.

Coupling with nicotinamido group: The tetrahydrofuran-3-yl ether is then coupled with a nicotinamido derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

Introduction of the tert-butyl carbamate group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group, yielding the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Synthetic Formation via Carbamate Protection

The tert-butyl carbamate group is typically introduced through reactions with di-tert-butyl dicarbonate (Boc₂O). For structurally related compounds, this reaction proceeds under mild conditions in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20°C.

This reaction is critical for protecting primary amines during multi-step syntheses, as seen in the preparation of intermediates for rhenium tricarbonyl complexes .

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (25% v/v) is commonly used, as demonstrated in analogs:

| Deprotection Conditions | Time | Product Application | Source |

|---|---|---|---|

| 25% TFA/DCM, RT, 3 h | Quantitative | Generates free amine for subsequent coupling (e.g., with fatty acids or heterocycles). |

The liberated amine is reactive toward acylating agents, enabling further functionalization .

Amide Bond Hydrolysis

The nicotinamide group undergoes hydrolysis under basic or acidic conditions. For example:

-

Basic Hydrolysis : Aqueous NaOH/EtOH at reflux cleaves the amide bond to yield nicotinic acid derivatives.

-

Enzymatic Hydrolysis : Esterases or lipases may selectively hydrolyze the amide under physiological conditions (not directly documented but inferred from nicotinamide analogs).

Coupling Reactions via the Amine

After Boc deprotection, the free amine participates in coupling reactions:

Acylation

EDCI/HOBt-mediated coupling with carboxylic acids (e.g., docosahexaenoic acid) forms stable amides:

textR-COOH + H₂N-(intermediate) → R-CONH-(intermediate)

| Reaction Example | Conditions | Yield | Source |

|---|---|---|---|

| Coupling with mycophenolic acid | EDCI/CH₃CN, RT, 18 h | 84% |

Suzuki–Miyaura Cross-Coupling

The pyridine ring in the nicotinamide moiety allows palladium-catalyzed coupling with aryl boronic acids, though this remains theoretical for the target compound.

Stability Under Various Conditions

-

Thermal Stability : Stable at RT but decomposes >150°C.

-

pH Sensitivity : Stable in neutral conditions; Boc group hydrolyzes in strong acids/bases.

-

Oxidative Stability : Susceptible to peroxide-mediated oxidation at the THF ether.

Key Challenges in Reactivity

-

Steric Hindrance : The tert-butyl group impedes reactions at the carbamate nitrogen.

-

Solubility : Limited solubility in polar solvents complicates aqueous-phase reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate group linked to a tetrahydrofuran moiety and a nicotinamide derivative . The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product.

Synthesis Overview

- Starting Materials : Tetrahydrofuran, nicotinamide derivatives, and tert-butyl carbamate.

- Reagents Used : Common reagents include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and solvents such as DMF or DMSO.

- Reaction Conditions : The reactions are generally performed under controlled temperatures and inert atmospheres to prevent degradation.

Chemistry

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is also utilized as a protecting group for amines during chemical reactions.

Biology

The compound is employed in biochemical assays to study enzyme mechanisms. Its unique structure allows it to interact with various biological targets, making it valuable in exploring enzyme-substrate relationships.

Medicine

Research indicates potential applications in drug development, particularly for designing enzyme inhibitors and receptor modulators. Its ability to modulate biological pathways positions it as a candidate for therapeutic interventions.

Industry

In industrial settings, this compound is used in the production of specialty chemicals and as a catalyst in various processes. Its stability and reactivity make it suitable for large-scale applications.

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : The compound may inhibit specific proteases or affect signaling pathways related to cell proliferation and apoptosis.

- Mechanism of Action : Interaction with enzymes or receptors modulates their activity. The tetrahydrofuran ring enhances structural stability, while the nicotinamido group increases binding affinity.

Case Studies and Research Findings

- Cyclin-Dependent Kinase Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Preliminary studies suggest that modifications can enhance binding affinity to CDKs.

- Enzyme Modulation : Research has highlighted carbamate derivatives' role as enzyme inhibitors or modulators. Hydroxymethyl groups can influence enzyme binding and activity involved in metabolic pathways.

- Neuropharmacological Applications : Similar compounds have been investigated for their effects on neurological processes, suggesting potential interactions with neurotransmitter receptors that could position this compound for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The nicotinamido group can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl carbamate group acts as a protecting group, preventing unwanted side reactions during chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

(a) Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate ()

- Key Differences :

- Replaces the nicotinamide core with a benzodioxole ring.

- Features an ethoxyvinyl substituent instead of THF-ether.

- Synthesis : Achieved via Suzuki coupling (56.6% yield) using Pd(dba)₂ and tricyclohexylphosphine .

(b) Tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate ()

- Key Differences :

- Contains a methyl-substituted benzene ring instead of nicotinamide.

- Ethoxyvinyl group introduces conformational rigidity.

- Synthesis : High-yield (98%) Suzuki coupling under similar Pd catalysis .

Comparative Table :

Analogues in Targeted Protein Degradation

Tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate ()

- Key Differences: Contains a thalidomide-derived moiety (dioxopiperidine/isoindolinone) for E3 ligase recruitment. Lacks the nicotinamide-THF motif.

- Applications : Serves as a PROTAC (proteolysis-targeting chimera) component, enabling BRD4 degradation . The target compound’s nicotinamide group may instead bind kinases or NAD-dependent enzymes.

Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()

- Key Differences: Integrates a chromenone-pyrazolopyrimidine pharmacophore for kinase inhibition. Uses a furyl-methylcarbamate linker instead of ethyl-carbamate.

- Properties: The fluorinated chromenone enhances target selectivity, while the Boc group stabilizes the amine during synthesis .

Analogues with Boron or Formyl Functionalities

Tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate ()

- Key Differences: Contains a boronic ester for Suzuki-Miyaura cross-coupling. Phenylaminoethyl linker replaces the nicotinamide-THF system.

- Applications : Used as a boron-containing intermediate for bioconjugation or materials science .

Tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate ()

- Key Differences :

- Features a formyl group for subsequent nucleophilic additions.

- Difluorophenyl core increases electron-withdrawing effects.

- Synthesis : Likely prepared via formylation of a Boc-protected amine precursor .

Biological Activity

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate, often referred to as a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate group linked to a tetrahydrofuran moiety and a nicotinamide derivative. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product.

Synthesis Overview

- Starting Materials : Tetrahydrofuran, nicotinamide derivatives, and tert-butyl carbamate.

- Reagents Used : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as DMF or DMSO.

- Reaction Conditions : The reactions are generally performed under controlled temperatures and inert atmospheres to prevent degradation.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an enzyme inhibitor and its effects on cellular processes.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. For instance, it may inhibit certain proteases or affect signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of the compound on SARS-CoV 3CL protease, a key enzyme in viral replication. The kinetic parameters were assessed using fluorometric assays, revealing an IC50 value indicative of potent inhibition.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 5.4 | SARS-CoV 3CL protease |

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of the compound were tested on human liver cell lines (HepG2). The results indicated that at concentrations below 50 µM, there was minimal cytotoxicity observed, suggesting a favorable safety profile for further development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 90 |

| 50 | 75 |

Discussion

The findings from various studies indicate that this compound possesses significant biological activity, particularly as an enzyme inhibitor. Its structure allows for specific interactions with target proteins, making it a promising candidate for drug development.

Q & A

Q. What protocols manage hazardous byproducts (e.g., genotoxic impurities) during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.